Triethananolamine phenylbenzimidazole sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

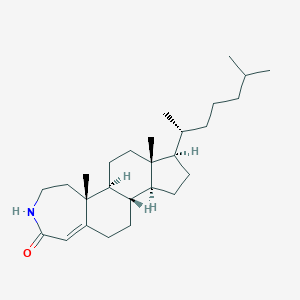

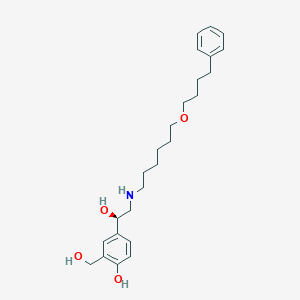

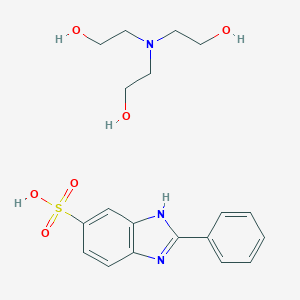

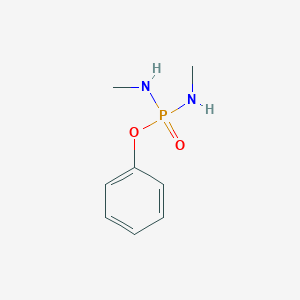

TEA-PB is a white crystalline powder that is synthesized by the reaction of phenylbenzimidazole sulfonic acid with triethanolamine. It is a water-soluble compound that has a maximum absorption wavelength of 310 nm. Due to its excellent UV absorption properties, it is used as an active ingredient in various sunscreens and cosmetic products.

Mechanism Of Action

TEA-PB works by absorbing UV radiation and converting it into heat energy. It has a broad spectrum of UV absorption, which makes it effective against both UVA and UVB radiation. When TEA-PB absorbs UV radiation, it undergoes a photochemical reaction that results in the formation of excited states. These excited states then dissipate the absorbed energy through non-radiative relaxation, which results in the conversion of UV radiation into heat energy.

Biochemical And Physiological Effects

TEA-PB has been shown to have no significant biochemical or physiological effects. It is considered to be safe for use in cosmetic products and has been approved by regulatory agencies such as the US Food and Drug Administration (FDA) and the European Union (EU).

Advantages And Limitations For Lab Experiments

TEA-PB has several advantages for use in lab experiments. It is a water-soluble compound that can be easily dissolved in aqueous solutions. It is also stable under a wide range of pH conditions and can be used in acidic or basic solutions. However, TEA-PB has limited solubility in organic solvents, which may limit its use in certain experiments.

Future Directions

TEA-PB has several potential future directions for research. One area of research could be the development of more efficient synthesis methods to improve the yield of TEA-PB. Another area of research could be the investigation of the potential use of TEA-PB in the food industry as a food additive. Additionally, the potential use of TEA-PB in the development of new drugs that are sensitive to light could be explored.

In conclusion, TEA-PB is a widely used organic compound that has several scientific research applications. Its ability to absorb UV radiation makes it an effective UV filter in various cosmetic products. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TEA-PB have been discussed in this paper. Further research is needed to explore the potential future directions of TEA-PB.

Synthesis Methods

The synthesis of TEA-PB involves the reaction of phenylbenzimidazole sulfonic acid with triethanolamine in the presence of a catalyst. The reaction takes place in an aqueous medium at a temperature of around 60°C. The resulting product is then purified by recrystallization to obtain pure TEA-PB.

Scientific Research Applications

TEA-PB has a wide range of scientific research applications. It is used as a UV filter in various cosmetic products, including sunscreens, moisturizers, and foundations. It is also used in the pharmaceutical industry as a stabilizer for drugs that are sensitive to light. Additionally, it is used in the textile industry as a dyeing assistant and in the paper industry as a paper brightener.

properties

CAS RN |

10020-01-6 |

|---|---|

Product Name |

Triethananolamine phenylbenzimidazole sulfonate |

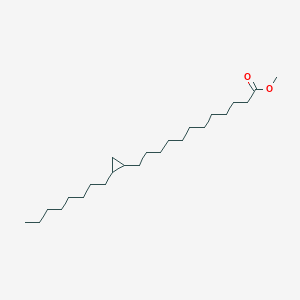

Molecular Formula |

C19H25N3O6S |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-phenyl-3H-benzimidazole-5-sulfonic acid |

InChI |

InChI=1S/C13H10N2O3S.C6H15NO3/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;8-4-1-7(2-5-9)3-6-10/h1-8H,(H,14,15)(H,16,17,18);8-10H,1-6H2 |

InChI Key |

GEUXNQJCOASYJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O.C(CO)N(CCO)CCO |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O.C(CO)N(CCO)CCO |

synonyms |

TEA-PHENYLBENZIMIDAZOLE SULFONATE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B158115.png)

![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)